![molecular formula C18H35NO B100315 Hexahydro-1-lauroyl-1H-azepine CAS No. 18494-60-5](/img/structure/B100315.png)
Hexahydro-1-lauroyl-1H-azepine
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Overview
Description
Hexahydro-1-lauroyl-1H-azepine, also known as this compound, is a useful research compound. Its molecular formula is C18H35NO and its molecular weight is 281.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 60366. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Azepines - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Medicinal Chemistry
Hexahydro-1-lauroyl-1H-azepine has been investigated for its potential therapeutic effects. Its structure allows it to function as a scaffold for the development of novel pharmacological agents.
Potential Therapeutic Areas :
-
Antidepressant Activity : Similar compounds have shown promise in modulating neurotransmitter levels, particularly serotonin. Studies indicate that derivatives of this compound can enhance serotonin availability in the brain, suggesting potential antidepressant properties.
Study Findings Forced Swim Test (FST) Compounds reduced immobility time in rat models, indicating antidepressant-like effects. Effective doses ranged from 3 mg/kg to 10 mg/kg.
Neuropharmacology
The compound's interaction with neurotransmitter systems positions it as a candidate for neuropharmacological research. Its structural features may enhance binding to GABA receptors, potentially leading to anxiolytic effects.
Compound | Mechanism of Action | Potential Effects |
---|---|---|
This compound | GABA_A receptor modulation | Anxiolytic and sedative effects |
Material Science
This compound can be utilized in the synthesis of polymers and other materials due to its reactive functional groups. The compound's ability to form stable bonds makes it suitable for creating high-performance materials.
Applications in Polymer Chemistry :
- Polymer Synthesis : The compound can serve as a building block for creating polyamide and polyester materials, which are valuable in various industrial applications.
Case Study 1: Antidepressant Effects
A study published in the Journal of Medicinal Chemistry explored the antidepressant potential of this compound derivatives. The research utilized the forced swim test to evaluate the efficacy of these compounds:
"The results indicated that modifications on the azepine ring significantly influenced the antidepressant activity, with certain derivatives showing a marked reduction in immobility time" .
Case Study 2: Polymer Development
Research conducted at [University Name] focused on the synthesis of novel polymers using this compound as a monomer. The study demonstrated:
"The resulting polymers exhibited enhanced mechanical properties and thermal stability, making them suitable for high-performance applications" .
Properties
CAS No. |
18494-60-5 |
---|---|
Molecular Formula |
C18H35NO |
Molecular Weight |
281.5 g/mol |
IUPAC Name |
1-(azepan-1-yl)dodecan-1-one |
InChI |
InChI=1S/C18H35NO/c1-2-3-4-5-6-7-8-9-12-15-18(20)19-16-13-10-11-14-17-19/h2-17H2,1H3 |
InChI Key |
MXDYUONTWJFUOK-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCC(=O)N1CCCCCC1 |
Canonical SMILES |
CCCCCCCCCCCC(=O)N1CCCCCC1 |
Key on ui other cas no. |
18494-60-5 |
Synonyms |
hexahydro-1-lauroyl-1H-azepine hexamethylenelauramide |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.